

# Physicochemical properties of 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid

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## Compound of Interest

Compound Name: 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **4-(1-Boc-pyrrolidin-2-yl)benzeneboronic Acid**

## Abstract

**4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid** is a chiral bifunctional building block of significant interest in modern medicinal chemistry and drug discovery. It synergistically combines the structural rigidity and proven pharmacological relevance of the N-Boc-pyrrolidine scaffold with the versatile reactivity of an arylboronic acid. This guide provides a comprehensive analysis of its core physicochemical properties, including lipophilicity, acidity, solubility, and chemical stability. By explaining the causality behind experimental methodologies and grounding claims in authoritative references, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage this reagent's full potential in complex synthetic applications, most notably in palladium-catalyzed cross-coupling reactions.

## Introduction: A Molecule of Strategic Importance

The rational design of novel therapeutics often relies on the use of sophisticated molecular building blocks that allow for the precise and predictable assembly of complex architectures. **4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid** has emerged as such a reagent, valued for its dual-functionality.

- **The N-Boc-Pyrrolidine Scaffold:** The pyrrolidine ring is a privileged saturated heterocycle found in over 20 FDA-approved drugs.<sup>[1]</sup> Its rigid, five-membered structure introduces specific conformational constraints into a larger molecule, which can be critical for optimizing binding affinity and biological activity.<sup>[2]</sup> The tert-butoxycarbonyl (Boc) protecting group offers robust stability under a wide range of reaction conditions while being readily removable, providing synthetic flexibility.<sup>[3]</sup> Furthermore, the Boc group can enhance enzymatic stability, a valuable trait in prodrug design.<sup>[4]</sup>
- **The Arylboronic Acid "Warhead":** Boronic acids are remarkably stable and generally non-toxic functional groups that are indispensable in modern organic synthesis.<sup>[5]</sup> Their foremost application is in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional efficiency and functional group tolerance.<sup>[6]</sup> This makes the arylboronic acid moiety a powerful handle for conjugating the pyrrolidine core to other aromatic or heteroaromatic systems.

This guide aims to deconstruct the key physicochemical properties of this compound, providing both theoretical understanding and practical, validated protocols to ensure its effective and reliable use in the laboratory.

## Chemical Identity and Core Properties

A precise understanding of a reagent's fundamental properties is the bedrock of its successful application. The core identity of **4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid** is summarized below.

Property	Value	Source(s)
IUPAC Name	(4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}phenyl)boronic acid	[7]
Synonym(s)	1-Pyrrolidinecarboxylic acid, 2-(4-boronophenyl)-, 1,1-dimethylethyl ester	[8]
CAS Number	1027103-15-6	[8][9]
Molecular Formula	C <sub>15</sub> H <sub>22</sub> BNO <sub>4</sub>	[8][9]
Molecular Weight	291.15 g/mol	[8][10]
Appearance	White to off-white solid/powder	Inferred from similar compounds
Purity	Typically ≥95%	[7][8]
Recommended Storage	Sealed in dry, 2-8°C	[8][10]

## Critical Physicochemical Parameters: A Deep Dive

### Lipophilicity (LogP & LogD): Balancing Polarity and Permeability

Lipophilicity is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It is a measure of the differential solubility in a non-polar solvent (like n-octanol) and a polar solvent (water).

- **LogP (Partition Coefficient):** This value represents the lipophilicity of the neutral form of the molecule.
- **LogD (Distribution Coefficient):** This is the effective lipophilicity at a specific pH and accounts for all ionic species. For an ionizable molecule like a boronic acid, LogD is the more physiologically relevant metric.

Parameter	Value	Method	Source
Calculated LogP	1.4384	Computational	[8]

The calculated LogP suggests a molecule of moderate lipophilicity. This is a logical balance between the non-polar tert-butyl and phenyl groups, and the polar boronic acid and carbonyl functionalities.

**Expert Insight: The Critical Role of pH and Ion-Pairing** The boronic acid moiety is acidic, meaning its ionization state, and therefore its contribution to overall lipophilicity, is pH-dependent. At physiological pH (7.4), a significant fraction of the boronic acid will be in its anionic boronate form, reducing the LogD value compared to the LogP. However, researchers must be aware of the phenomenon of "ion pair partitioning." Under typical LogD measurement conditions, buffer counter-ions can form a neutral complex with the anionic boronate, artificially inflating the measured lipophilicity.[11] For acidic compounds, measuring LogD at a pH where the molecule is predominantly neutral (e.g., pH 5.5) can provide a more reliable baseline for structure-activity relationship (SAR) studies.[11]

## Experimental Protocol 3.1: LogD Determination via Shake-Flask Method

- **Preparation:** Prepare a stock solution of the compound (e.g., 10 mM in DMSO). Prepare buffers at the desired pH values (e.g., pH 5.5 and pH 7.4) and pre-saturate each buffer with n-octanol, and vice-versa.
- **Partitioning:** Add a small aliquot of the DMSO stock to a vial containing a known volume of buffer and n-octanol (e.g., 1 mL of each).
- **Equilibration:** Shake the mixture vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning.
- **Separation:** Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
- **Quantification:** Carefully remove an aliquot from each layer. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

- Calculation: Calculate LogD using the formula:  $\text{LogD} = \log([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{aqueous}})$ .

## Acidity and Ionization (pKa): The Key to Interaction

The pKa is the pH at which a molecule is 50% ionized. For **4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid**, the relevant ionization is that of the boronic acid group. Arylboronic acids typically have a pKa in the range of 8-10.[\[12\]](#)

This ionization is not a simple proton dissociation. Instead, the Lewis acidic boron atom accepts a hydroxide ion from water, transitioning from a neutral, trigonal planar geometry to an anionic, tetrahedral boronate species.[\[13\]](#) This ability to form reversible covalent complexes is key to the biological activity of boronic acid-containing drugs like Bortezomib, which interacts with the hydroxyl group of a threonine residue in its target enzyme.[\[5\]](#)

Caption: Ionization equilibrium of the arylboronic acid moiety.

## Experimental Protocol 3.2: pKa Determination via Potentiometric Titration

- Sample Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water) to a known concentration.
- Titration Setup: Use a calibrated pH meter and an automated titrator. Maintain a constant temperature and stir the solution gently under an inert atmosphere (e.g., nitrogen) to prevent interference from atmospheric CO<sub>2</sub>.
- Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve. The use of derivative plots (dpH/dV) can help to precisely identify the equivalence point.

## Aqueous Solubility: A Formulation Prerequisite

Solubility is fundamental for in vitro assays, formulation development, and ultimately, bioavailability. The structure of **4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid** presents competing features: the large, hydrophobic Boc and aryl groups decrease solubility, while the polar boronic acid group enhances it, particularly at pH values above its pKa where the anionic boronate form predominates.

## Experimental Protocol 3.3: Thermodynamic Solubility Assessment (Shake-Flask)

- **Sample Preparation:** Add an excess amount of the solid compound to vials containing buffers of different, physiologically relevant pH values (e.g., 2.0, 5.5, 7.4).
- **Equilibration:** Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached between the solid and dissolved states.
- **Sample Processing:** After equilibration, filter the samples through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid.
- **Quantification:** Dilute the resulting saturated solution with a suitable solvent and determine the concentration using a validated analytical method (e.g., HPLC-UV) against a standard curve.
- **Reporting:** Report the solubility in units such as µg/mL or µM.

## Chemical Stability: Ensuring Integrity

While generally stable, arylboronic acids have a well-documented and primary degradation pathway: intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. [\[12\]](#) This is an equilibrium process that is favored under anhydrous conditions or upon heating.

The formation of boroxine can be problematic as it alters the molecular weight and reactivity of the reagent. However, the equilibrium can be readily shifted back towards the monomeric boronic acid by the presence of water. This underscores the importance of the recommended storage conditions (refrigerated and dry) to minimize boroxine formation over time.

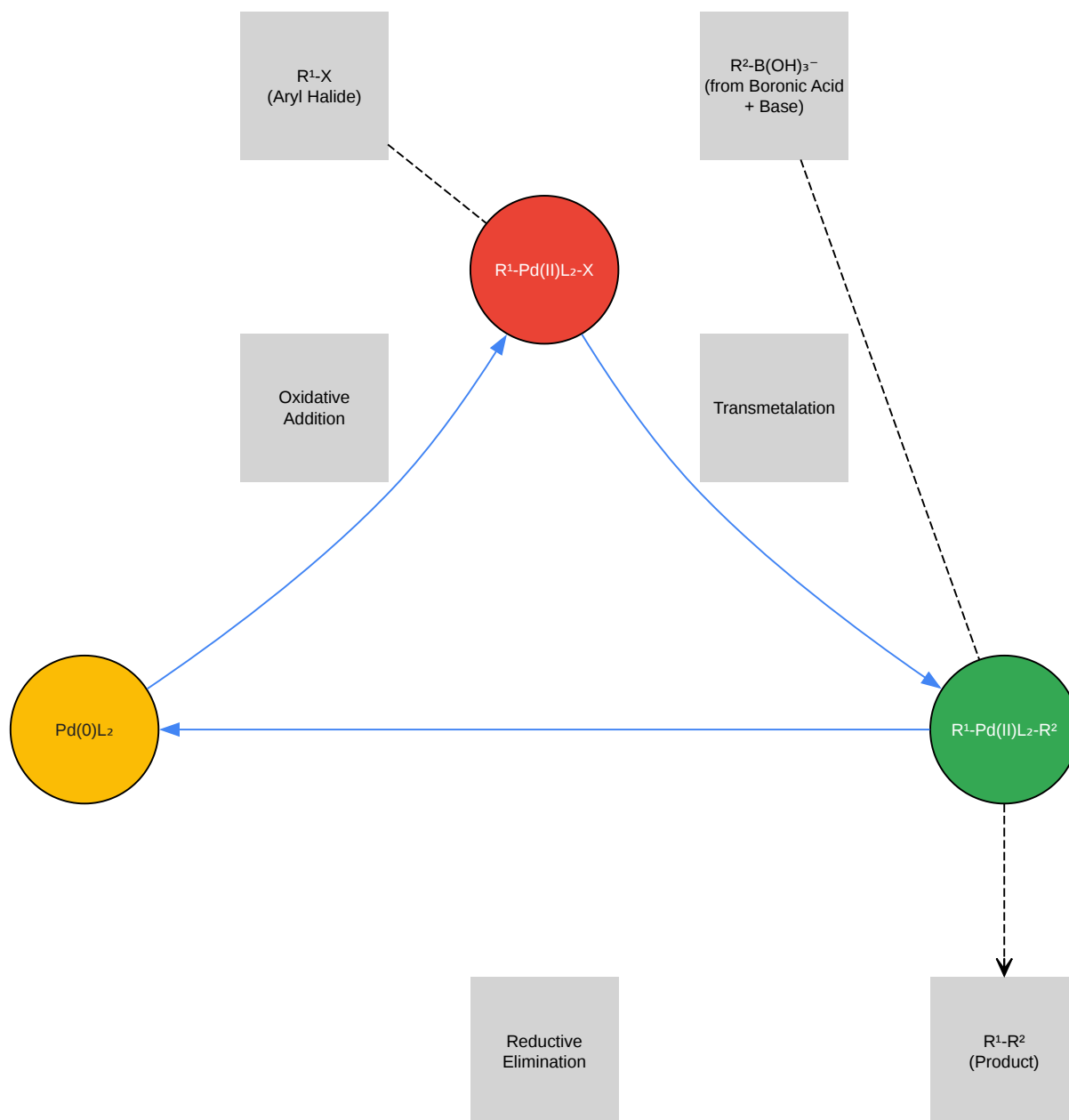
Caption: Reversible formation of a boroxine from the boronic acid.

## Experimental Protocol 3.4: Forced Degradation Study

- Stress Conditions: Prepare solutions of the compound in various media to assess stability under stress:
  - Acidic: 0.1 M HCl
  - Basic: 0.1 M NaOH
  - Oxidative: 3% H<sub>2</sub>O<sub>2</sub>
  - Thermal: Store a solid sample and a solution sample at an elevated temperature (e.g., 60°C).
  - Photolytic: Expose a solution to UV light according to ICH guidelines.
- Time Points: At specified time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each stressed sample.
- Analysis: Neutralize the acidic and basic samples if necessary. Analyze all samples by a stability-indicating HPLC method (e.g., using a C18 column with a gradient elution) equipped with a PDA or MS detector.
- Evaluation: Compare the chromatograms of the stressed samples to that of a control sample stored under normal conditions. Quantify the parent peak to determine the percentage of degradation and identify any major degradants.

## Application in Synthesis: The Suzuki-Miyaura Cross-Coupling

The primary utility of **4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid** is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.<sup>[6]</sup> This reaction enables the formation of a C(sp<sup>2</sup>)-C(sp<sup>2</sup>) or C(sp<sup>2</sup>)-C(sp<sup>3</sup>) bond between the boronic acid and an aryl, heteroaryl, or vinyl halide/triflate.<sup>[14]</sup> This provides a direct and modular route to incorporate the chiral pyrrolidine motif into diverse molecular scaffolds.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.



## Experimental Protocol 4.1: General Suzuki-Miyaura Cross-Coupling

- **Reaction Setup:** To an oven-dried reaction vessel, add the aryl halide (1.0 eq), **4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid** (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 1-5 mol%), and a suitable base (e.g., K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>, 2-3 eq).
- **Solvent Addition:** Purge the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a mixture of dioxane and water or toluene and ethanol.
- **Reaction:** Heat the mixture with stirring to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired biaryl product.<sup>[15]</sup>

## Summary and Outlook

**4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid** is a high-value building block whose effective use is predicated on a thorough understanding of its physicochemical nature.

Property	Key Consideration	Relevance to Drug Discovery
Lipophilicity	pH-dependent (LogD); potential for ion-pair partitioning artifacts.	Influences membrane permeability, ADME properties.
Acidity (pKa)	pKa ~8-10; forms a tetrahedral boronate anion in aqueous media.	Governs solubility, receptor interactions, and covalent binding potential.
Solubility	Limited by hydrophobic groups; enhanced by ionization at pH > pKa.	Critical for assay performance, formulation, and bioavailability.
Stability	Can form a reversible boroxine trimer upon dehydration/heating.	Impacts reagent quality, storage requirements, and reaction stoichiometry.
Reactivity	Serves as an excellent organoboron partner in Suzuki-Miyaura coupling.	Enables modular synthesis of complex, chiral molecules.

By appreciating these properties and employing the validated protocols described herein, researchers can confidently and reproducibly incorporate this versatile reagent into their synthetic workflows. This knowledge empowers the rational design and efficient construction of novel, pyrrolidine-containing chemical entities, accelerating the discovery of next-generation therapeutics.

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